molecular formula C17H18N2O5 B14473169 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione CAS No. 72045-17-1

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione

Cat. No.: B14473169
CAS No.: 72045-17-1
M. Wt: 330.33 g/mol
InChI Key: UKZXPKJVLYTWOM-VOTSOKGWSA-N
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Description

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione involves several steps. One common method includes the condensation of a pyrimidine derivative with a ribosyl moiety under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized synthetic routes. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are carefully monitored to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles. The conditions vary depending on the specific reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound plays a crucial role in biochemical studies, particularly in understanding nucleic acid interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.

    Thymidine: Another pyrimidine nucleoside with distinct properties and applications.

    Cytidine: A related compound with unique biochemical roles.

Uniqueness

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione stands out due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.

Properties

CAS No.

72045-17-1

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H18N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-7,9,13-15,20-21H,8,10H2,(H,18,22,23)/b7-6+

InChI Key

UKZXPKJVLYTWOM-VOTSOKGWSA-N

Isomeric SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/C3=CC=CC=C3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC3=CC=CC=C3)CO)O

Origin of Product

United States

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